4-Hydroxy Nisoldipine
Overview
Description
4-Hydroxy Nisoldipine is a derivative of Nisoldipine, a dihydropyridine calcium channel blocker. It is primarily used in research settings and is known for its role in modulating calcium influx in vascular smooth muscle cells. This compound is a yellow crystalline powder, practically insoluble in water but soluble in organic solvents such as acetone, ethanol, and methanol.
Mechanism of Action
Target of Action
4-Hydroxy Nisoldipine, like its parent compound Nisoldipine, is a 1,4-dihydropyridine calcium channel blocker . It primarily acts on vascular smooth muscle cells . Its main target is the voltage-gated L-type calcium channels in these cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .
Mode of Action
This compound stabilizes the voltage-gated L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium in smooth muscle cells . This inhibition prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, it disrupts the normal flow of calcium ions into the cells . This disruption affects the contractile processes of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of Nisoldipine. Nisoldipine is well absorbed and has a half-life elimination of 9-18 hours . It is extensively metabolized in the liver, with about 60% to 80% of the drug excreted as inactive metabolites in the urine . The pharmacokinetics of Nisoldipine are independent of the dose across the clinical dosage range of 17 to 51 mg, with plasma concentrations proportional to dose .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain conditions like liver cirrhosis can increase plasma concentrations of the drug, necessitating lower starting and maintenance doses . Additionally, factors like diet can also impact the drug’s absorption and efficacy .
Biochemical Analysis
Biochemical Properties
4-Hydroxy Nisoldipine, like Nisoldipine, is a specific calcium antagonist. It shortens the action potential and causes electromechanical uncoupling in ventricular myocardium . This effect, resulting in a negative inotropic action, appears at 100–1000 times higher concentrations of Nisoldipine in comparison with its inhibition of calcium-dependent vascular contractions .
Cellular Effects
This compound, by inhibiting the influx of calcium in smooth muscle cells, prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . This leads to a decrease in total peripheral vascular resistance, which is a key factor in the management of hypertension .
Molecular Mechanism
The molecular mechanism of action of this compound involves the stabilization of voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Dosage Effects in Animal Models
Studies on Nisoldipine have shown beneficial effects in spontaneously hypertensive rats and Dahl rats with malignant hypertension .
Metabolic Pathways
As a derivative of Nisoldipine, it is likely to be involved in similar pathways related to calcium ion antagonism and vascular smooth muscle contraction .
Transport and Distribution
Given its role as a calcium channel blocker, it is likely to be distributed in areas where L-type calcium channels are present .
Subcellular Localization
As a calcium channel blocker, it is likely to be localized in areas where L-type calcium channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Nisoldipine involves complex organic reactions. The process typically starts from dimethyl formamide and proceeds through several steps, including Knovenagel condensation and cyclizing Michael addition, to obtain the desired compound.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve solvent evaporation techniques. For instance, amorphous solid dispersions of Nisoldipine can be prepared using rotary evaporation and scaled up by spray drying . This method ensures the stability and solubility of the compound, which is crucial for its bioavailability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Nisoldipine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
4-Hydroxy Nisoldipine has several scientific research applications:
Chemistry: It is used to study the electrochemical behavior of calcium channel blockers and their derivatives.
Biology: Researchers use it to investigate the modulation of calcium influx in vascular smooth muscle cells.
Medicine: It serves as a model compound for developing new calcium channel blockers with improved efficacy and safety profiles.
Industry: It is used in the formulation of solid dispersion-based sublingual films to enhance drug dissolution and bioavailability.
Comparison with Similar Compounds
Nisoldipine: The parent compound, also a dihydropyridine calcium channel blocker.
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.
Uniqueness: 4-Hydroxy Nisoldipine is unique due to its specific hydroxyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar calcium channel blockers.
Properties
IUPAC Name |
5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZPKZYMNVFLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910077 | |
Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106685-70-5 | |
Record name | 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106685-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-r 9425 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-R-9425 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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